

# Quantitative Pharmacokinetic and Pharmacodynamic Profile

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## Compound Focus: Tak-915

CAS No.: 1476727-50-0

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The table below summarizes the key quantitative data available for **TAK-915** from preclinical studies:

Parameter	Value / Description	Context / Model	Source
PDE2A Inhibitory Potency (IC <sub>50</sub> )	0.61 nM	In vitro, recombinant human PDE2A	[1] [2]
Selectivity for PDE2A	> 4,100-fold (over PDE1A)	In vitro, against other PDE families	[3] [2]
Brain Penetration	Good brain penetration & attractive overall PK profile	Preclinical assessment in rats	[3] [4] [1]
Target Engagement (cGMP Increase)	Significant increase in cGMP levels in rat brain	Oral dose of 10 mg/kg in mice; 3 and 10 mg/kg in rats	[4] [1] [2]
Efficacious Doses (Preclinical)	0.1 - 10 mg/kg (oral)	Doses that showed cognitive improvement in various rodent models	[3] [4] [5]
Clinical Dose (Phase 1)	100 mg (single dose)	Initial dose level in human PET occupancy study	[6]

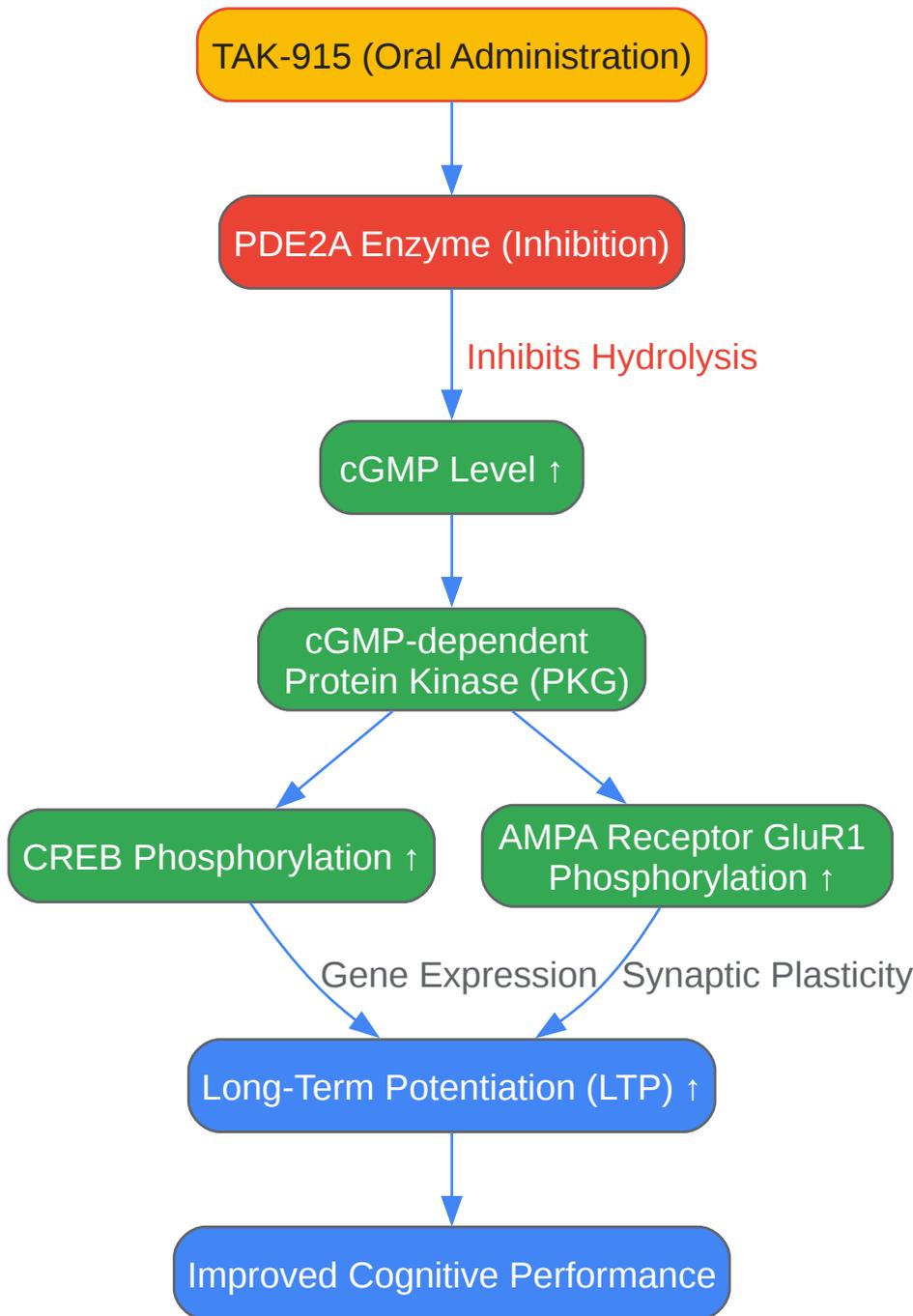
## Experimental Evidence for Brain Penetration and Activity

The robust brain penetration of **TAK-915** is demonstrated through multiple, convergent lines of experimental evidence.

- **Direct Biomarker Measurement:** A core proof of target engagement in the brain comes from studies showing that oral administration of **TAK-915 significantly increased cGMP levels** in key brain regions of rodents, including the frontal cortex, hippocampus, and striatum [4]. This elevation of a key second messenger confirms that the compound not only enters the brain but also successfully inhibits its target, PDE2A, leading to the expected pharmacological effect [1] [2].
- **Downstream Molecular Effects:** Beyond simple cGMP elevation, **TAK-915** at 10 mg/kg was shown to **upregulate the phosphorylation of the AMPA receptor subunit GluR1** in the rat hippocampus [4]. This modification is a critical downstream event in cyclic nucleotide signaling that is associated with synaptic plasticity and memory formation, providing a mechanistic link between PDE2A inhibition and procognitive effects.
- **Behavioral Efficacy in Models:** **TAK-915** ameliorated deficits in multiple cognitive domains in rodent models at oral doses of 3 and 10 mg/kg. These tests are functionally relevant readouts that imply sufficient drug exposure in the brain. The domains tested include:
  - **Episodic memory** in the novel object recognition test and passive avoidance test [3] [4].
  - **Spatial learning** in the Morris water maze task in aged rats [3].
  - **Working memory** in the radial arm maze test [4].
  - **Attention** in the 5-choice serial reaction time task [3].
- **Clinical Target Engagement Study:** A Phase 1 positron emission tomography (PET) study was conducted in healthy subjects using the tracer [<sup>18</sup>F]MNI - 794 to directly measure the **degree and duration of brain PDE2A enzyme occupancy** by **TAK-915** [6]. This study, which tested a single 100 mg oral dose, was designed to establish a relationship between **TAK-915** plasma concentration and target engagement in the human brain to guide future clinical dosing. The status of this trial is listed as completed, but no results have been posted [6].

## Mechanism of Action and Signaling Pathway

**TAK-915** exerts its effects by inhibiting the phosphodiesterase 2A (PDE2A) enzyme, which plays a key role in neuronal signaling. The following diagram illustrates the core mechanism and downstream effects based on preclinical research.



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## Status of Clinical Development and Further Research

While preclinical data is robust, the public clinical development path for **TAK-915** is unclear.

- **Clinical Trial Status:** The identified Phase 1 PET occupancy study (NCT02584569) is **completed**, but no results have been made public [6]. The search results do not contain information on later-phase (Phase 2 or 3) clinical trials for **TAK-915**. The discontinuation of several other PDE2A inhibitors from various companies has been noted, though the specific reasons were not disclosed [3].
- **Structural Analogues:** Research into PDE2A inhibitors continues. One publication details the discovery of a novel series of pyrazolo [ 1 , 5 - a ] pyrimidine-based PDE2A inhibitors that are structurally distinct from **TAK-915**, developed to potentially address issues like in vitro phototoxicity while maintaining good brain penetration and efficacy in cognitive models [7].

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